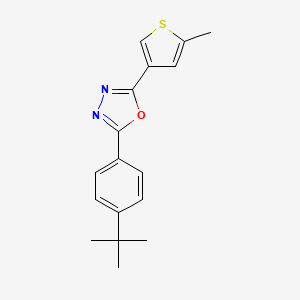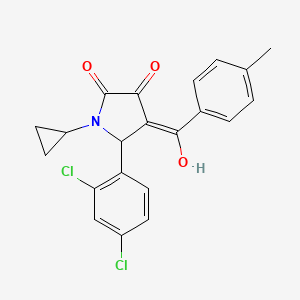![molecular formula C17H18N4O4 B4667556 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4667556.png)
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
説明
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPA, is a chemical compound that belongs to the class of purine derivatives. AMPA is a potent agonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the central nervous system. The compound has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the activation of the ionotropic glutamate receptor. The glutamate receptor is a type of ion channel that allows the influx of cations such as sodium and calcium into the postsynaptic neuron. This influx of cations induces depolarization of the postsynaptic membrane and increases the excitability of neurons. The activation of the ionotropic glutamate receptor by 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is fast and transient, which makes it an ideal tool for studying the mechanisms of synaptic plasticity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are mainly related to its activation of the ionotropic glutamate receptor. The compound can induce depolarization of the postsynaptic membrane and increase the excitability of neurons. This property of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used to study the mechanisms of synaptic plasticity, which is the ability of the brain to change its structure and function in response to experience. 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition.
実験室実験の利点と制限
The main advantage of using 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potency and selectivity for the ionotropic glutamate receptor. The compound can induce fast and transient depolarization of the postsynaptic membrane, which makes it an ideal tool for studying the mechanisms of synaptic plasticity. However, the use of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has some limitations. The compound is highly toxic and can induce excitotoxicity, which is a pathological process that leads to the death of neurons. Therefore, the use of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments requires careful handling and dosing.
将来の方向性
There are several future directions for research on 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is to study the mechanisms of synaptic plasticity in more detail, particularly the role of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD). Another direction is to investigate the potential therapeutic applications of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, there is a need to develop safer and more selective agonists of the ionotropic glutamate receptor that can be used in lab experiments and potentially in clinical settings.
科学的研究の応用
8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research, particularly in the field of neuroscience. The compound is a potent agonist of the ionotropic glutamate receptor, which is a type of receptor that plays a crucial role in the central nervous system. By activating the glutamate receptor, 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can induce depolarization of the postsynaptic membrane and increase the excitability of neurons. This property of 8-[4-(allyloxy)-3-methoxyphenyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used to study the mechanisms of synaptic plasticity, which is the ability of the brain to change its structure and function in response to experience.
特性
IUPAC Name |
8-(3-methoxy-4-prop-2-enoxyphenyl)-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-5-8-25-11-7-6-10(9-12(11)24-4)14-18-13-15(19-14)20(2)17(23)21(3)16(13)22/h5-7,9H,1,8H2,2-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUIIECELUTANC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC(=C(C=C3)OCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4667478.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide](/img/structure/B4667485.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4667487.png)


![4-[(2-chloro-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B4667521.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4667528.png)

![3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde](/img/structure/B4667539.png)


![methyl 2-({N-benzyl-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4667563.png)
![ethyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4667567.png)
